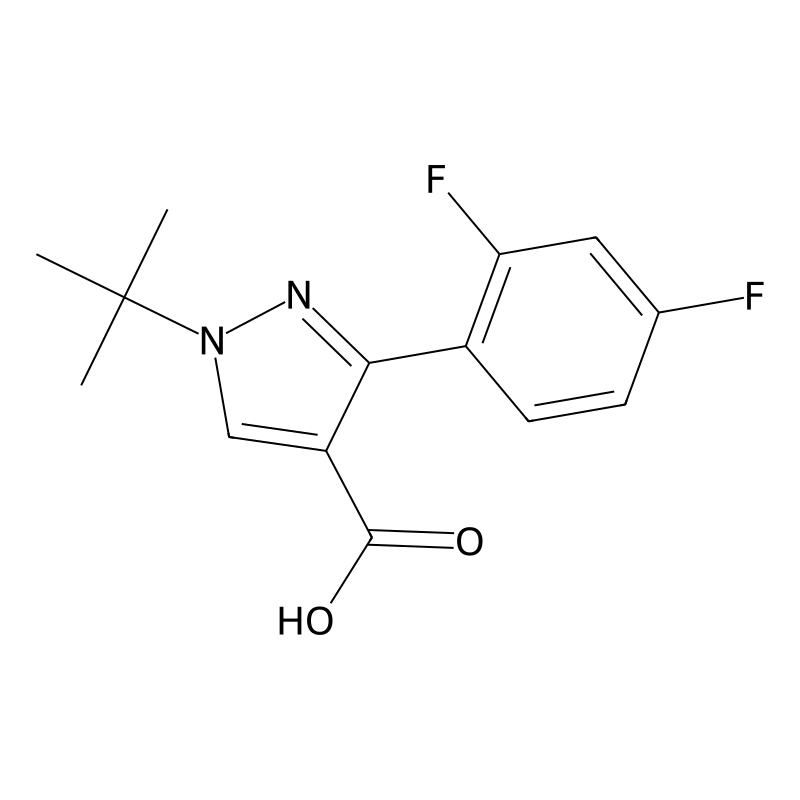

1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: The pyrazole core is a common scaffold found in many biologically active molecules. The presence of the carboxylic acid and tert-butyl groups may provide opportunities for further functionalization and development of novel pharmaceuticals [].

- Agrochemistry: Some pyrazole derivatives exhibit fungicidal and insecticidal properties []. Research could explore if 1-tert-Butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid has similar activity.

Availability of Research Data:

- A very recent discovery not yet widely studied.

- A research tool not commercially available, limiting research efforts.

Finding More Information:

For further investigation into the scientific research of 1-tert-Butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid, consider these resources:

1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group and a difluorophenyl moiety attached to a pyrazole ring. The chemical formula for this compound is , and it has a molecular mass of approximately 280.27 g/mol. The presence of the difluorophenyl group enhances its lipophilicity and may influence its biological activity, making it an interesting candidate for various applications in agrochemistry and medicinal chemistry.

- Esterification: This compound can react with alcohols in the presence of acid catalysts to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, resulting in the formation of a pyrazole derivative.

- Nucleophilic Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

These reactions are essential for modifying the compound's structure to enhance its efficacy or tailor its properties for specific applications.

Research indicates that 1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid exhibits significant biological activity, particularly as an agrochemical. Its structural features suggest potential herbicidal properties, as similar compounds have been shown to inhibit plant growth by interfering with specific biochemical pathways. Additionally, studies on related pyrazole derivatives suggest that this compound may also possess antifungal and antibacterial activities, although further research is needed to confirm these effects specifically for this compound.

The synthesis of 1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves several steps:

- Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with appropriate carbonyl compounds.

- Introduction of the tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

- Substitution with 2,4-Difluorophenyl Group: This step often involves nucleophilic substitution where an appropriate precursor containing a leaving group reacts with the 2,4-difluorophenyl moiety.

- Carboxylation: Finally, carboxylic acid functionality can be introduced through methods such as carbon dioxide incorporation or oxidation of alcohols.

These steps may vary based on specific laboratory conditions and desired yields.

1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid has several potential applications:

- Agrochemicals: Its herbicidal properties make it suitable for use in agricultural formulations aimed at controlling unwanted plant species.

- Pharmaceuticals: Given its biological activity, it may serve as a lead compound for developing new drugs targeting various diseases.

- Research Chemicals: It can be utilized in laboratories for studying biochemical pathways or as a reference standard in analytical chemistry.

Interaction studies involving 1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid focus on its effects on plant systems and microbial organisms. Preliminary data suggest that it may interact with specific enzymes involved in metabolic pathways crucial for growth regulation in plants. Further studies are needed to explore its interactions at the molecular level with target proteins or pathways.

Several compounds share structural similarities with 1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid. These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-tert-butyl-1H-pyrazole-4-carboxylic acid | Pyrazole ring with tert-butyl and carboxylic acid | Lacks fluorine substitution; simpler structure |

| 1-methyl-3-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid | Similar pyrazole structure with dichlorophenyl | Chlorine substituents may alter biological activity |

| 1-(2-fluorophenyl)-3-(tert-butyl)-1H-pyrazole-4-carboxylic acid | Contains fluorine but lacks multiple substitutions | Different halogen pattern; affects lipophilicity |

The uniqueness of 1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid lies in its combination of a tert-butyl group and a difluorophenyl moiety, which may enhance its biological activity compared to similar compounds lacking these features.